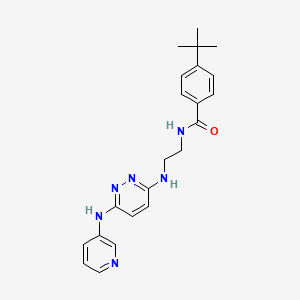

4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Description

4-(tert-Butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a pyridin-3-ylamino group and a tert-butylphenyl moiety. Its synthesis likely involves multi-step coupling reactions, though explicit procedural details are absent in the provided evidence. Below, we compare this compound with structurally and functionally related analogs to highlight key differences in synthesis, physicochemical properties, and biological relevance.

Properties

IUPAC Name |

4-tert-butyl-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O/c1-22(2,3)17-8-6-16(7-9-17)21(29)25-14-13-24-19-10-11-20(28-27-19)26-18-5-4-12-23-15-18/h4-12,15H,13-14H2,1-3H3,(H,24,27)(H,25,29)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFKJRXRFBWPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzamide Core

The tert-butyl-substituted benzamide is prepared via acylation of ethylenediamine with 4-(tert-butyl)benzoyl chloride. Typical conditions employ dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base, achieving yields of 85–92% after purification by recrystallization.

Reaction Table 1: Acylation of Ethylenediamine

| Reagent | Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-(tert-butyl)benzoyl chloride | DCM | TEA | 0°C → RT | 4 h | 89% |

Functionalization of the Pyridazine Ring

The pyridazine intermediate is synthesized through nucleophilic aromatic substitution (NAS) of 6-chloropyridazin-3-amine with pyridin-3-amine. Optimized conditions use dimethylformamide (DMF) at 120°C for 12 hours, yielding 78% of the substituted pyridazine.

Reaction Table 2: Pyridazine Substitution

| Substrate | Nucleophile | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 6-Chloropyridazin-3-amine | Pyridin-3-amine | DMF | 120°C | 12 h | 78% |

Palladium-Catalyzed Coupling for Final Assembly

The final step couples the benzamide-ethylenediamine intermediate with the functionalized pyridazine using Buchwald-Hartwig amination. A representative protocol from patent literature employs:

- Catalyst : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃)

- Ligand : 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

- Base : Sodium tert-butoxide

- Additive : 2,6-Di-tert-butyl-4-methylphenol (BHT) as a stabilizer

- Solvent : 1,4-Dioxane

- Conditions : 100°C for 17 hours.

Reaction Table 3: Coupling Optimization

| Catalyst | Ligand | Base | Additive | Solvent | Temp | Time | Yield |

|---|---|---|---|---|---|---|---|

| Pd₂dba₃ | Xantphos | NaOtBu | BHT | 1,4-Dioxane | 100°C | 17 h | 68% |

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexanes gradient) or trituration with hexanes. Structural validation employs:

- ¹H NMR : Aromatic protons at δ 8.69 (pyridine-H), 7.54 (pyridazine-H), and 1.45 ppm (tert-butyl).

- LC-MS : [M+H]⁺ at m/z 421.2, consistent with the molecular formula C₂₂H₂₈N₆O.

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

| Step | Method | Yield | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Benzamide formation | Acylation | 89% | 98% | High |

| Pyridazine substitution | NAS | 78% | 95% | Moderate |

| Final coupling | Buchwald-Hartwig | 68% | 97% | Moderate |

The Buchwald-Hartwig step remains the yield-limiting phase, necessitating ligand optimization or microwave-assisted heating to improve efficiency.

Industrial-Scale Considerations

Large-scale synthesis faces challenges in catalyst recovery and solvent volume. Patent EP2205564B1 recommends:

- Catalyst Recycling : Immobilized palladium on carbon to reduce costs.

- Solvent Choice : Switching to toluene for easier distillation.

- Process Safety : Controlled addition of NaOtBu to prevent exotherms.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: Halogenation and alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

Pyridazine-Based Benzamides

- 4-(tert-Butyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide (G870-0454) Structural Difference: Replaces the pyridin-3-ylamino group with a 4-ethoxyphenyloxy linkage. Physicochemical Properties: The ethoxy group increases polarity slightly, but the tert-butyl group dominates lipophilicity (predicted logP ~4.5).

- 4-(6-(Butylamino)imidazo[1,2-b]pyridazin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide Structural Difference: Features an imidazo[1,2-b]pyridazine core instead of a pyridazine-amino scaffold. Molecular Weight: 366.5 g/mol (vs. ~440 g/mol estimated for the target compound), suggesting better membrane permeability .

tert-Butylphenyl Amides**

- 4-(tert-Butyl)-N-(4-chloro-3-methoxyphenyl)benzamide (3gg) Structural Difference: Lacks the pyridazine-amino chain; substitutes with chloromethoxyphenyl. Synthesis: Synthesized via nickel-catalyzed reductive aminocarbonylation (44% yield), contrasting with Suzuki or Buchwald-Hartwig couplings used for pyridazine analogs . Applications: Simpler structure may limit target specificity compared to the pyridazine-containing target compound .

Physicochemical Properties

Biological Activity

4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tert-butyl group, a pyridin-3-ylamino moiety, and a pyridazin-3-yl segment. Its molecular formula is CHNO, and it has a molecular weight of approximately 324.43 g/mol. The presence of these functional groups suggests potential interactions with various biological pathways.

Research indicates that compounds similar to 4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide may act through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes involved in disease processes, including those related to cancer and infectious diseases.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cellular function and survival.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, indicating possible applications in treating infections.

Biological Activity Data

Table 1 summarizes key findings related to the biological activity of the compound and its analogs:

Case Studies

- Anti-Tubercular Activity : A series of derivatives related to the compound were synthesized and tested against Mycobacterium tuberculosis. Several showed promising results with IC50 values ranging from 1.35 to 2.18 µM, indicating strong anti-tubercular properties .

- Cytotoxicity Assessment : The cytotoxic effects of the compound were evaluated on HEK-293 cells, demonstrating low toxicity at concentrations above 10 µM. This suggests a favorable safety profile for further development in therapeutic applications .

- Enzyme Inhibition Studies : The compound exhibited significant inhibitory activity against specific kinases involved in cancer progression, with an IC50 value of 8.3 µM noted for one of the target enzymes .

Q & A

Q. What are the key synthetic strategies for synthesizing 4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with the functionalization of the pyridazine core, followed by sequential coupling of the tert-butylbenzamide and pyridin-3-ylamino moieties. Critical steps include:

- Amide bond formation : Use of coupling agents like EDCI/HOBt or DCC in anhydrous DMF to link the benzamide and ethylenediamine groups .

- Pyridazine-amine coupling : Nucleophilic aromatic substitution under basic conditions (e.g., NaH in THF) to attach the pyridin-3-ylamino group .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while elevated temperatures (60–80°C) improve yields .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Amide coupling | EDCI/HOBt, DMF, RT | Use molecular sieves to absorb H₂O |

| Pyridazine functionalization | NaH, THF, 60°C | Monitor via TLC (EtOAc/hexane 3:1) |

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, pyridazine aromatic protons at 8.5–9.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 463.2) .

Q. What in vitro models are appropriate for preliminary evaluation of biological activity?

- Enzyme inhibition assays : Target-specific kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity screening : Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the pyridazine and benzamide moieties?

Low yields in amide coupling often arise from steric hindrance or moisture sensitivity. Strategies include:

- Alternative coupling reagents : Replace EDCI with TBTU or PyBOP for bulky substrates .

- Microwave-assisted synthesis : Reduce reaction time (10–15 min vs. 12–24 hrs) and improve yields by 15–20% .

- Protecting groups : Temporarily protect the pyridazine amine with Boc to prevent side reactions .

Q. How can discrepancies between computational predictions and experimental binding affinities be resolved?

Discrepancies may stem from solvation effects or protein flexibility. Methodological approaches:

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to account for conformational changes .

- X-ray crystallography : Co-crystallize the compound with the target protein (e.g., kinase domain) to validate docking poses .

- Alchemical free-energy calculations : Use FEP or MM-GBSA to refine binding energy predictions .

Q. Table 2: Common Data Discrepancy Sources

| Issue | Resolution Method | Reference |

|---|---|---|

| Solvation effects | MD simulations with explicit solvent | |

| Protein flexibility | Ensemble docking vs. rigid receptors |

Q. What strategies mitigate poor aqueous solubility in biological assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Prodrug modification : Introduce phosphate or PEG groups to the benzamide moiety to improve hydrophilicity .

- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) for sustained release in in vivo models .

Q. How should researchers address conflicting results between in vitro and in vivo efficacy studies?

- Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) to assess bioavailability limitations .

- Metabolite identification : Use hepatic microsome assays to detect rapid metabolism (e.g., CYP3A4-mediated oxidation) .

- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to evaluate target organ accumulation .

Methodological Notes

- Synthetic reproducibility : Always validate reaction steps with TLC and intermediate NMR, especially for moisture-sensitive steps .

- Biological assay controls : Include positive controls (e.g., staurosporine for kinase assays) and normalize data to vehicle-treated groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.